Ripretinib - 1442472-39-0

Ripretinib

Catalog Number: EVT-280730
CAS Number: 1442472-39-0
Molecular Formula: C24H21BrFN5O2
Molecular Weight: 510.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ripretinib (DCC-2618) is a novel, orally administered, tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of advanced gastrointestinal stromal tumors (GISTs). [, ] It is classified as a type II kinase inhibitor, distinguished by its ability to bind to the inactive conformation of kinase enzymes. [] This binding mode grants ripretinib a broader spectrum of activity against both primary and secondary mutations in KIT and platelet-derived growth factor receptor α (PDGFRA) compared to type I kinase inhibitors. [, ] Ripretinib is specifically designed to inhibit a wide range of KIT and PDGFRA mutations commonly found in GISTs, including primary mutations in KIT exons 9, 11, 13, 14, 17, and 18, as well as PDGFRA exon 18 mutations. [, ] In scientific research, ripretinib serves as a valuable tool for investigating the molecular mechanisms underlying GIST pathogenesis and drug resistance, while also paving the way for the development of more effective targeted therapies. [, ]

Future Directions
  • Optimizing treatment strategies: Further clinical trials are needed to determine the optimal sequencing of ripretinib in the GIST treatment paradigm, including its potential role in earlier lines of therapy and combination with other targeted agents. [, ]
  • Identifying biomarkers for response and resistance: Research efforts should focus on identifying predictive biomarkers to stratify patients who are most likely to benefit from ripretinib treatment and develop effective strategies to overcome resistance mechanisms. [, , , ]
  • Expanding clinical applications: Ripretinib's broad-spectrum activity against KIT and PDGFRA mutations may also warrant its exploration in other malignancies driven by these oncoproteins, such as systemic mastocytosis. []
  • Developing next-generation inhibitors: Further research should focus on developing next-generation KIT inhibitors that can overcome resistance conferred by KIT ATP-binding pocket/activation loop mutations, potentially targeting novel binding sites or utilizing different mechanisms of action. []

DP-5439

Compound Description: DP-5439 is the primary active metabolite of ripretinib. Like ripretinib, it is primarily cleared through CYP3A4/5 metabolism. Studies have investigated the impact of strong CYP3A inhibitors and inducers on its pharmacokinetics.

Imatinib

Compound Description: Imatinib is a first-line tyrosine kinase inhibitor used in GIST treatment, primarily targeting KIT and PDGFRA. While initially effective, GIST often develops resistance to imatinib, leading to disease progression.

Sunitinib

Compound Description: Sunitinib is a multitargeted tyrosine kinase inhibitor approved for advanced GIST after imatinib failure. It exhibits activity against a narrower range of KIT/PDGFRA mutations compared to ripretinib.

Relevance: Sunitinib serves as a relevant comparator to ripretinib in second-line and later-line treatment of GIST. Studies like INTRIGUE directly compared the efficacy and safety of ripretinib and sunitinib, highlighting ripretinib's potential advantages in terms of safety and tolerability, although it did not demonstrate superiority in progression-free survival in the overall patient population.

Regorafenib

Compound Description: Regorafenib is another multikinase inhibitor approved for advanced GIST after failure of imatinib and sunitinib. It's often used before ripretinib in the treatment sequence for advanced GIST.

Avapritinib

Compound Description: Avapritinib is a highly selective KIT/PDGFRA inhibitor with strong activity against PDGFRA D842V mutations and specific KIT exon 17 mutations. It's approved for GIST with PDGFRA exon 18 mutations and is being investigated in other settings.

Relevance: Avapritinib and ripretinib represent newer agents in the GIST treatment landscape. While they share some overlapping activity against KIT mutations, their specific targets and approval indications differ, leading to potential sequencing considerations in the treatment of GIST. Recent research explored the efficacy of using ripretinib after avapritinib, and vice versa, suggesting that both drugs remain effective options even after the other has been utilized.

Trametinib

Compound Description: Trametinib is a selective MEK inhibitor. Preclinical studies demonstrated synergy between trametinib and ripretinib in inducing apoptosis and suppressing colony formation in GIST and systemic mastocytosis cell lines, suggesting a potential therapeutic strategy for overcoming resistance mechanisms.

Source and Classification

Ripretinib is classified as a kinase inhibitor and is specifically designed to address drug resistance in cancer therapy. It has undergone extensive clinical trials, demonstrating significant improvements in progression-free survival rates compared to placebo in patients previously treated with multiple tyrosine kinase inhibitors .

Synthesis Analysis

The synthesis of Ripretinib involves several key steps, starting with the condensation of an ester compound (RIPR-001) with 6-chloro-4-nitronicotinaldehyde (RIPR-002). This is followed by the reduction of the nitro group to form the desired product. The synthesis process is characterized by specific reaction conditions that optimize yield and purity .

Technical Details

  • Starting Materials: Ester RIPR-001 and 6-chloro-4-nitronicotinaldehyde.
  • Reaction Conditions: Specific temperatures and solvents are employed to facilitate the condensation and reduction reactions.
  • Purification: Techniques such as recrystallization or chromatography are typically used to isolate Ripretinib from reaction mixtures.
Molecular Structure Analysis

Ripretinib's molecular structure is complex, featuring multiple functional groups that contribute to its biological activity. The compound's structure can be described as follows:

  • Molecular Formula: C_21H_22BrF_2N_5O
  • Molecular Weight: Approximately 485.34 g/mol
  • Key Structural Features: The molecule contains a naphthyridine core, various aromatic rings, and functional groups that enhance its binding affinity to target proteins .

Data on Structure

The three-dimensional conformation of Ripretinib can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and interaction potential with biological targets.

Chemical Reactions Analysis

Ripretinib undergoes several chemical reactions that are crucial for its function as a kinase inhibitor. These include:

  • Binding Interactions: Ripretinib forms non-covalent interactions with the ATP-binding site of target kinases, stabilizing an inactive conformation of these proteins.
  • Metabolic Reactions: In vivo, Ripretinib is subject to metabolic processes that may include oxidation and conjugation, impacting its efficacy and safety profile.

Technical Details

  • Enzymatic Activity: The compound's ability to inhibit kinase activity is quantitatively assessed through biochemical assays measuring phosphorylation levels in cell lines expressing mutant KIT or PDGFRA.
Mechanism of Action

Ripretinib exerts its therapeutic effects through a multi-faceted mechanism:

  1. Inhibition of Kinase Activity: By binding to the inactive conformation of mutant kinases, Ripretinib prevents their activation and downstream signaling pathways associated with tumor growth.
  2. Induction of Apoptosis: In combination with other therapies, Ripretinib enhances apoptotic responses in cancer cells, leading to increased cell death .

Data Supporting Mechanism

Clinical studies have demonstrated that patients receiving Ripretinib exhibit reduced tumor burden and improved survival outcomes compared to those on placebo.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ripretinib are essential for understanding its behavior in biological systems:

  • Solubility: Ripretinib exhibits variable solubility profiles depending on pH and solvent conditions; it is often formulated in specific solvents for optimal bioavailability.
  • Stability: Studies indicate that Ripretinib maintains stability under various environmental conditions, which is critical for its formulation as a pharmaceutical product .

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess the purity and stability of Ripretinib formulations over time.

Applications

Ripretinib's primary application lies in oncology, specifically for treating advanced GISTs resistant to other therapies. Its development reflects a broader trend towards targeted therapies that address specific molecular alterations in cancer cells.

Scientific Uses

Beyond its clinical applications, Ripretinib serves as a valuable research tool in studying kinase inhibition mechanisms and drug resistance phenomena in cancer biology. Its unique properties make it suitable for further exploration in combination therapies aimed at enhancing treatment efficacy against various malignancies .

Properties

CAS Number

1442472-39-0

Product Name

Ripretinib

IUPAC Name

1-[4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,6-naphthyridin-3-yl]-2-fluorophenyl]-3-phenylurea

Molecular Formula

C24H21BrFN5O2

Molecular Weight

510.4 g/mol

InChI

InChI=1S/C24H21BrFN5O2/c1-3-31-21-12-22(27-2)28-13-14(21)9-17(23(31)32)16-10-20(19(26)11-18(16)25)30-24(33)29-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,27,28)(H2,29,30,33)

InChI Key

CEFJVGZHQAGLHS-UHFFFAOYSA-N

SMILES

CCN1C2=CC(=NC=C2C=C(C1=O)C3=CC(=C(C=C3Br)F)NC(=O)NC4=CC=CC=C4)NC

Solubility

Soluble in DMSO, not in water

Synonyms

DCC-2618; DCC 2618; DCC2618; Ripretinib;

Canonical SMILES

CCN1C2=CC(=NC=C2C=C(C1=O)C3=CC(=C(C=C3Br)F)NC(=O)NC4=CC=CC=C4)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.